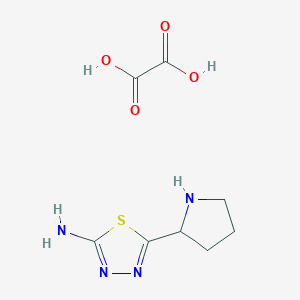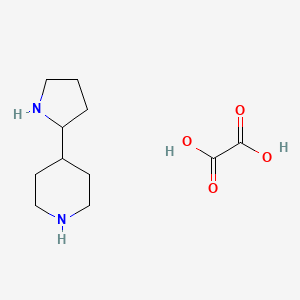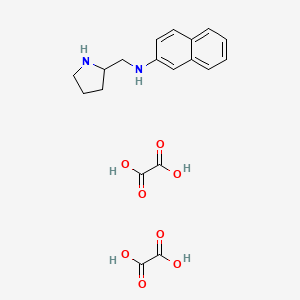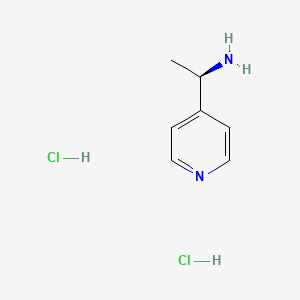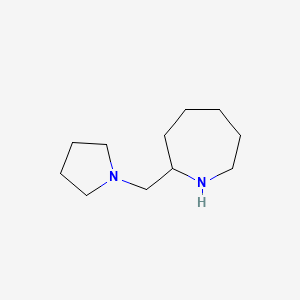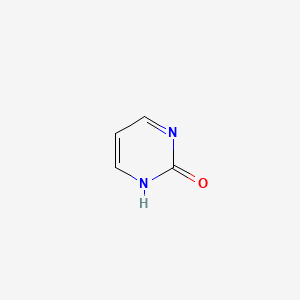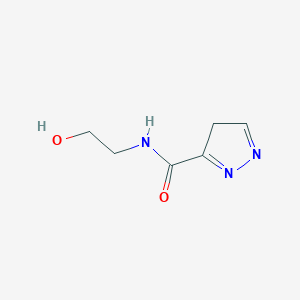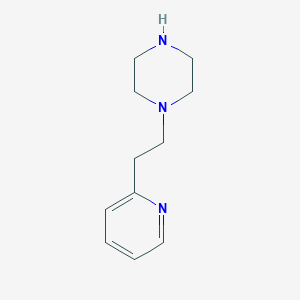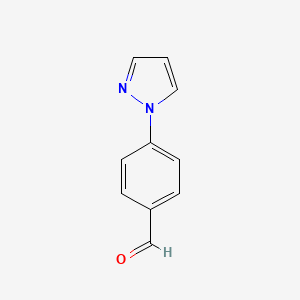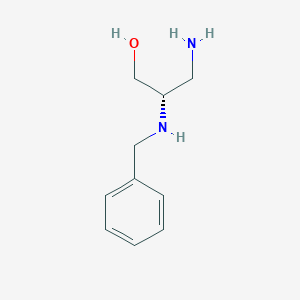
(S)-3-Amino-2-(benzylamino)propan-1-ol
説明
“(S)-3-Amino-2-(benzylamino)propan-1-ol” is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.24 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for “(S)-3-Amino-2-(benzylamino)propan-1-ol” is 1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m0/s1 . The InChI key is PJXWCRXOPLGFLX-VIFPVBQESA-N .Physical And Chemical Properties Analysis
“(S)-3-Amino-2-(benzylamino)propan-1-ol” is a solid compound . The compound is yellow in color .科学的研究の応用
Antifungal Agents
Research on the synthesis and structure-activity relationships of 2-phenyl-1-[(pyridinyl- and piperidinylmethyl)amino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, including derivatives of "(S)-3-Amino-2-(benzylamino)propan-1-ol," has identified potent antifungal agents. These agents exhibit MIC80 values ranging from 1410.0 to 23.0 ng/mL against Candida albicans, highlighting the importance of pi-pi stacking and hydrogen bonding interactions in the active site of CYP51-C. albicans (Giraud et al., 2009).
Beta-Adrenergic Blocking Agents
The compound has also been explored for its beta-adrenergic blocking properties. A series of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, where either the aryl moiety is heterocyclic or the amidic group is substituted by a heterocyclic moiety, were synthesized. Some compounds in this series demonstrated greater potency than propranolol in anesthetized rats and showed cardioselectivity in anesthetized cats (Large & Smith, 1982).
Radioligand Synthesis
A novel class of N-benzyl-aminoalcohols with serotonin (5-HT2) and dopamine (D2) receptor affinity was synthesized, indicating potential as radioligands. One compound, in particular, demonstrated the ability to cross the blood-brain barrier (BBB) effectively, suggesting its utility in in vivo studies related to dopamine and serotonin receptors (Guarna et al., 2001).
Src Kinase Inhibition and Anticancer Activity
A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives were evaluated for their Src kinase inhibitory and anticancer activities. One derivative, in particular, showed significant inhibitory potency against Src kinase and inhibited the growth of breast carcinoma cells, highlighting the compound's potential in cancer research (Sharma et al., 2010).
Safety and Hazards
特性
IUPAC Name |
(2S)-3-amino-2-(benzylamino)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-6-10(8-13)12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8,11H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWZWVVLWDIRJQ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-2-(benzylamino)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



